molecular formula C10H20B2O5 B1595914 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) CAS No. 55089-03-7

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)

Cat. No. B1595914
CAS RN: 55089-03-7
M. Wt: 241.9 g/mol
InChI Key: KCNYZUUWSCEPTH-UHFFFAOYSA-N
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Description

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane), also known as OxyBor, is a boron-containing compound that has gained significant attention in the scientific community due to its unique properties and potential applications. OxyBor is a colorless liquid that is soluble in most organic solvents, and it has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Flame Retardant Finishing in Polymers

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane), also referred to as 5060, is widely used in flame-retardant finishing of polymers. It exhibits excellent fire protection properties and is environmentally friendly. Research shows that its solubility in supercritical CO2 increases with system pressure and temperature, making it suitable for flame-retardant finishing processes in supercritical CO2 conditions (Liu et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives of 1,3,2-dioxaborinane, closely related to 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane), have been studied. An X-ray crystal structure determination reveals insights into the bond length and angle, contributing to understanding the molecular structure and reactivity of these compounds (Emsley et al., 1989).

Conformational Heterogeneity

Research on alkyl-1,3,2-dioxaborinanes, a class of molecules that includes 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane), has demonstrated conformational heterogeneity based on substituent positioning. This heterogeneity is significant for understanding the chemical behavior and potential applications of these compounds (Kuznetsov et al., 1978).

Conformational Analysis and Internal Rotation

The conformational analysis of similar dioxaborinane compounds, such as 2,4-dimethyl-1,3,2-dioxaborinane, provides insights into the potential energy surfaces, internal rotation barriers, and basicity of the oxygen atoms in these cyclic boric esters. This information is crucial for predicting the reactivity and stability of 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) derivatives (Valiakhmetova & Kuznetsov, 2008).

Application in Supramolecular Chemistry

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) derivatives are utilized in the synthesis of π-conjugated polymers through Pd-catalyzed polycondensation. This application is vital in the field of supramolecular chemistry and materials science for the creation of novel soluble red π-conjugated polymers (Sato et al., 2005).

properties

IUPAC Name

2-[(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxy]-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20B2O5/c1-9(2)5-13-11(14-6-9)17-12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNYZUUWSCEPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)OB2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203609
Record name 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)
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Molecular Weight

241.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)

CAS RN

55089-03-7
Record name 2,2′-Oxybis[5,5-dimethyl-1,3,2-dioxaborinane]
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Record name 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)
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Record name 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)
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Record name 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaborinane]
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Record name 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)
Reactant of Route 2
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)
Reactant of Route 3
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)
Reactant of Route 4
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)
Reactant of Route 5
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)
Reactant of Route 6
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)

Citations

For This Compound
2
Citations
PF Wolf, JE McKeon, DW Cannell - The Journal of Organic …, 1975 - ACS Publications
A comparison has been made of the relative rates of tetralin hydroperoxide (THPO) decomposition in cis-2-octene, induced by seven different alkyl borate esters. This has demonstrated …
Number of citations: 19 pubs.acs.org
EL Vargas, M Franco, I Alonso, M Tortosa… - Organic & Biomolecular …, 2023 - pubs.rsc.org
B2nep2 efficiently promotes the N–O cleavage of nitrones to form imines in very high yields via a simple, efficient, sustainable, functional group tolerant and scalable protocol. The …
Number of citations: 3 pubs.rsc.org

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